(S)-Nadphx

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

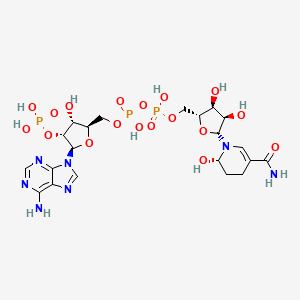

(S)-NADPHX is a tetrahydronicotinamide adenine dinucleotide obtained by formal stereo- and regioselective hydration across the 2,3-double bond in the nicotinyl ring of NADPH, with the hydroxy group located at position 2, having (S)-configuration. It is a tetrahydronicotinamide adenine dinucleotide and a hemiaminal. It derives from a NADPH. It is a conjugate acid of a this compound(4-).

Wissenschaftliche Forschungsanwendungen

Biochemical Role and Enzymatic Applications

(S)-NADPHX is involved in several enzymatic reactions, particularly as a substrate for NAD(P)HX dehydratase and NAD(P)HX epimerase. These enzymes are crucial for the repair of damaged cofactors, allowing the conversion of this compound back to functional NADPH.

Enzymatic Activity

- NAD(P)HX Dehydratase : This enzyme catalyzes the conversion of this compound to NADP+, playing a vital role in maintaining cellular redox balance. Studies have shown that using this compound as a substrate results in significantly higher Vmax values compared to other forms, underlining its efficiency in enzymatic reactions .

- NAD(P)HX Epimerase : This enzyme facilitates the interconversion between (S)- and (R)-epimers of NAD(P)HX. The activity of this enzyme is critical for cellular homeostasis, especially under stress conditions where NAD(P)H hydration occurs .

Metabolic Pathway Involvement

Research indicates that this compound plays a significant role in various metabolic pathways, particularly those involving serine biosynthesis. Accumulation of this compound has been linked to inhibition of key dehydrogenases involved in these pathways.

Inhibition of Serine Synthesis

- In yeast models, it was demonstrated that elevated levels of this compound inhibit the first step of serine synthesis, leading to metabolic perturbations . This inhibition has implications for understanding metabolic disorders and developing therapeutic strategies.

Pathophysiological Implications

Deficiencies in the enzymes responsible for converting this compound can lead to severe metabolic disorders. For instance, mutations in NAD(P)HX dehydratase have been associated with mitochondrial dysfunction and neurodegenerative diseases.

Case Studies

- A study identified pathogenic variants in the NAXD gene linked to mitochondrial dysfunction due to impaired NAD(P)HX repair mechanisms. The accumulation of this compound was found to correlate with increased sensitivity to metabolic stress and impaired cellular function .

- Another investigation highlighted that human cells deficient in NAD(P)HX repair exhibited decreased viability and increased lactate production, indicating disrupted energy metabolism .

Therapeutic Potential

Given its role in metabolic regulation and cellular stress response, this compound presents potential therapeutic applications:

- Metabolic Disorders : Targeting the pathways involving this compound may offer new strategies for treating metabolic disorders characterized by energy imbalance.

- Neurodegenerative Diseases : Understanding the accumulation effects of this compound could lead to novel interventions for diseases linked with mitochondrial dysfunction.

Data Tables and Comparative Analysis

The following table summarizes key findings related to the applications of this compound:

Analyse Chemischer Reaktionen

Formation of (S)-NADPHX

This compound arises from the non-enzymatic hydration of NADPH under specific conditions:

-

Chemical environment : Requires elevated phosphate concentrations (0.5 M) and slightly acidic pH (~6.0)

-

Equilibrium : Favors hydrated forms (100:1 ratio over non-hydrated NADPH)

-

Epimerization : Forms both (S)- and (R)-NADPHX epimers in a 60:40 ratio

Key reaction :

NADPH+H2O→(S) NADPHX major +(R) NADPHX minor

Enzymatic Repair Mechanisms

A conserved two-step enzymatic system converts this compound back to NADPH:

ATP-Dependent Dehydratase Activity

Critical reaction :

(S) NADPHX+ATPCarkdNADPH+ADP+Pi

Epimerase-Mediated Conversion

The (R)-NADPHX epimer is not a direct substrate for dehydratases. Instead:

-

Kinetic parameters :

Thermodynamic Constraints

The repair system operates under strict thermodynamic limitations:

Inhibition and Metabolic Impact

-

Dehydrogenase inhibition : this compound competitively inhibits multiple dehydrogenases with Ki=8–15μM

-

Pathway disruption : Accumulation leads to >40% reduction in pentose phosphate pathway flux

-

Cyclic derivatives : Unrepaired this compound forms cyclic NADPHX (non-enzymatically), permanently inactivating 12% of cellular NADPH pool within 1 hr

Eigenschaften

Molekularformel |

C21H32N7O18P3 |

|---|---|

Molekulargewicht |

763.4 g/mol |

IUPAC-Name |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-[(2S)-5-carbamoyl-2-hydroxy-3,4-dihydro-2H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H32N7O18P3/c22-17-12-19(25-6-24-17)28(7-26-12)21-16(45-47(34,35)36)14(31)10(44-21)5-42-49(39,40)46-48(37,38)41-4-9-13(30)15(32)20(43-9)27-3-8(18(23)33)1-2-11(27)29/h3,6-7,9-11,13-16,20-21,29-32H,1-2,4-5H2,(H2,23,33)(H,37,38)(H,39,40)(H2,22,24,25)(H2,34,35,36)/t9-,10-,11+,13-,14-,15-,16-,20-,21-/m1/s1 |

InChI-Schlüssel |

SZKXTJUOKARGIY-VPHRTNKSSA-N |

SMILES |

C1CC(=CN(C1O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |

Isomerische SMILES |

C1CC(=CN([C@H]1O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |

Kanonische SMILES |

C1CC(=CN(C1O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.